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molecular formula C7H6FNO B1397919 1-(5-Fluoropyridin-2-yl)ethanone CAS No. 915720-54-6

1-(5-Fluoropyridin-2-yl)ethanone

Cat. No. B1397919
M. Wt: 139.13 g/mol
InChI Key: VSPHPRHMHNAYBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08114989B2

Procedure details

1-(5-Fluoropyridin-2-yl)ethanone (Method 1; 11.3 g, (75% pure), 60.9 mmol) in MeOH was added sodium boronhydride (2.30 g, 60.9 mmol) potion wise at 0° C. After adding, the reaction was warmed to room temperature and stirred at room temperature for 1 hour. Water (10 ml) was added and the solution was extracted with ether (2×50 ml). The combined organic layers were dried over sodium sulfate. After removal of solvent, the resulted residue was purified by column chromatography (ether) to give the title compound as a clear oil (7.5 g, 87%). 1H NMR (400 MHz) 8.46 (d, J=3.2 Hz, 1H), 7.69 (ddd, J=3.2, 3.2 and 3.2 Hz, 1H), 7.55 (m, 1H), 5.44 (d, J=4.4 Hz, 111), 4.73 (m, 1H), 1.34 (d, J=6.4 Hz, 3H).
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:8](=[O:10])[CH3:9])=[N:6][CH:7]=1.[Na].O>CO>[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]([OH:10])[CH3:9])=[N:6][CH:7]=1 |^1:10|

Inputs

Step One
Name
Quantity
11.3 g
Type
reactant
Smiles
FC=1C=CC(=NC1)C(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After adding
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with ether (2×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
After removal of solvent
CUSTOM
Type
CUSTOM
Details
the resulted residue was purified by column chromatography (ether)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC=1C=CC(=NC1)C(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.5 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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